molecular formula C19H15ClFN3O5S B2865596 N-(3-chloro-4-methoxyphenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1251676-46-6

N-(3-chloro-4-methoxyphenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2865596
CAS RN: 1251676-46-6
M. Wt: 451.85
InChI Key: WCVUIQKMTAFHIQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O5S and its molecular weight is 451.85. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A study by Xiao-meng Wang et al. (2015) explored a compound structurally similar to N-(3-chloro-4-methoxyphenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide, focusing on its anticancer effects. This compound was modified to enhance its antiproliferative activities against human cancer cell lines and to reduce its acute oral toxicity. It showed potential as an effective anticancer agent with lower toxicity, particularly by inhibiting PI3Ks and mTOR, which are significant in cancer progression (Xiao-meng Wang et al., 2015).

Herbicidal Activities

Yan-ping Luo et al. (2008) synthesized derivatives of a similar compound, focusing on their herbicidal activities. They found that specific derivatives showed promising herbicidal activities, particularly against broadleaf weeds in rice fields. This suggests the potential use of such compounds in agricultural applications (Yan-ping Luo et al., 2008).

Antimicrobial Properties

Research by E. Darwish et al. (2014) involved the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, similar to the compound , for potential use as antimicrobial agents. These compounds were shown to have promising in vitro antibacterial and antifungal activities (E. Darwish et al., 2014).

Environmental Transformation Studies

Studies on compounds like metolachlor and alachlor, which share a similar structural framework, have been conducted to understand their transformation in aquatic systems and soil environments. Research by W. Graham et al. (1999) and P. A. Banks & E. L. Robinson (1986) focused on the environmental breakdown and persistence of these herbicides, providing insights into their environmental impact and behavior (W. Graham et al., 1999); (P. A. Banks & E. L. Robinson, 1986).

Metabolic Studies in Human and Animal Models

Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes have been conducted to understand the metabolic pathways and potential health effects. Such studies help in understanding the biotransformation and potential toxicological implications of compounds structurally related to this compound (S. Coleman et al., 2000).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O5S/c1-29-16-6-5-13(10-15(16)20)22-17(25)11-24-19(26)8-7-18(23-24)30(27,28)14-4-2-3-12(21)9-14/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVUIQKMTAFHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.